Artesunate-13C4

Beschreibung

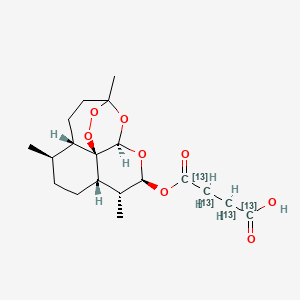

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H28O8 |

|---|---|

Molekulargewicht |

388.39 g/mol |

IUPAC-Name |

4-oxo-4-[[(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy](1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18?,19-/m1/s1/i6+1,7+1,14+1,15+1 |

InChI-Schlüssel |

FIHJKUPKCHIPAT-GXBIHASHSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)O[13C](=O)[13CH2][13CH2][13C](=O)O)C |

Kanonische SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Artesunate-13C4: A Technical Guide for Advanced Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nature and application of Artesunate-13C4, a stable isotope-labeled derivative of the potent antimalarial drug, Artesunate. This document provides a comprehensive overview of its primary use in research, particularly in the realm of pharmacokinetics and bioanalytical method development.

Introduction to Artesunate-13C4

Artesunate-13C4 is a synthetically modified version of Artesunate where four specific carbon atoms (¹²C) in the succinate moiety have been replaced with the stable, heavier isotope, carbon-13 (¹³C).[1] This isotopic labeling results in a molecule that is chemically identical to unlabeled Artesunate but possesses a higher molecular weight. This key characteristic makes it an ideal internal standard for quantitative analysis in various analytical techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

The primary application of Artesunate-13C4 in research is to serve as an internal standard in the accurate quantification of Artesunate and its active metabolite, Dihydroartemisinin (DHA), in biological matrices such as plasma and saliva.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it helps to correct for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the precision and accuracy of the analytical results.

Physicochemical Properties

The introduction of four ¹³C atoms into the Artesunate molecule results in a predictable mass shift, which is fundamental to its application as an internal standard in mass spectrometry.

| Property | Unlabeled Artesunate | Artesunate-13C4 |

| Chemical Formula | C₁₉H₂₈O₈ | C₁₅¹³C₄H₂₈O₈[1] |

| Molecular Weight | 384.42 g/mol | 388.39 g/mol |

| Monoisotopic Mass | 384.17842 g/mol | 388.19181 g/mol |

| Mass Difference | - | +4.01339 Da |

Synthesis of Artesunate

Artesunate is a semi-synthetic derivative of artemisinin. The synthesis involves a two-step process:

-

Reduction of Artemisinin: Artemisinin is first reduced to Dihydroartemisinin (DHA).

-

Esterification of DHA: The resulting DHA is then esterified with succinic anhydride in a basic medium to yield Artesunate.

References

Synthesis and Characterization of Artesunate-¹³C₄: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Artesunate-¹³C₄, an isotopically labeled variant of the potent antimalarial drug, Artesunate. The inclusion of four ¹³C atoms in the succinate moiety makes it an invaluable tool for a range of research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis. This document outlines a detailed synthetic protocol, predicted characterization data, and the necessary experimental workflows.

Synthesis of Artesunate-¹³C₄

The synthesis of Artesunate-¹³C₄ is a two-step process that mirrors the established methods for the preparation of unlabeled Artesunate. The key to the isotopic labeling is the use of commercially available ¹³C₄-labeled succinic anhydride in the final esterification step.

Synthetic Workflow

The overall synthetic pathway involves the reduction of artemisinin to dihydroartemisinin (DHA), followed by the esterification of DHA with ¹³C₄-succinic anhydride to yield the final product, Artesunate-¹³C₄.

Experimental Protocols

Step 1: Reduction of Artemisinin to Dihydroartemisinin (DHA)

This procedure is adapted from established methods for the synthesis of unlabeled DHA.[1]

-

Preparation: Suspend artemisinin (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, approximately 2.5 equivalents) portion-wise to the cooled suspension over a period of 30 minutes, maintaining the temperature between 0-5 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until complete consumption of the starting material, artemisinin (typically around 30-60 minutes).

-

Quenching and Neutralization: Carefully quench the reaction by adding a 30% acetic acid solution in methanol until the pH of the mixture is between 5 and 6.

-

Work-up and Isolation: Concentrate the neutralized mixture under reduced pressure. The resulting residue can be purified by extraction with a suitable solvent like ethyl acetate, followed by evaporation of the solvent to yield dihydroartemisinin as a white solid.

Step 2: Esterification of Dihydroartemisinin (DHA) with ¹³C₄-Succinic Anhydride

This protocol is an adaptation of the synthesis of unlabeled Artesunate, utilizing the isotopically labeled reagent.[1]

-

Preparation: In a separate flask, dissolve ¹³C₄-succinic anhydride (approximately 1.4 equivalents) in a suitable solvent such as isopropyl acetate under an inert atmosphere (e.g., Argon).

-

Base Addition: Add triethylamine (Et₃N, approximately 0.6 equivalents) to the solution of ¹³C₄-succinic anhydride.

-

Esterification Reaction: Add a solution of the previously prepared dihydroartemisinin (1 equivalent) in the same solvent to the reaction mixture.

-

Reaction Conditions: Stir the mixture at ambient temperature for several hours (e.g., 4 hours), monitoring the reaction progress by TLC.

-

Quenching and Work-up: Upon completion, quench the reaction with water and adjust the pH to approximately 5 with a dilute acid (e.g., 2N H₂SO₄).

-

Extraction and Purification: Extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization to yield Artesunate-¹³C₄ as a white crystalline solid.

Characterization of Artesunate-¹³C₄

The successful synthesis of Artesunate-¹³C₄ must be confirmed through rigorous analytical characterization. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Disclaimer: The following characterization data are predicted based on the known spectra of unlabeled Artesunate and the principles of isotopic labeling. Experimental verification is essential for confirmation.

Predicted Mass Spectrometry Data

Mass spectrometry is a definitive technique for confirming the incorporation of the ¹³C₄ label.

| Parameter | Predicted Value for Artesunate-¹³C₄ | Reference Value for Unlabeled Artesunate |

| Molecular Formula | C₁₅¹³C₄H₂₈O₈ | C₁₉H₂₈O₈ |

| Monoisotopic Mass | 388.1916 g/mol | 384.1784 g/mol |

| Expected [M+H]⁺ | 389.1994 m/z | 385.1862 m/z |

| Expected [M+Na]⁺ | 411.1814 m/z | 407.1681 m/z |

| Expected [M+NH₄]⁺ | 406.2260 m/z | 402.2128 m/z |

The mass spectrum of Artesunate-¹³C₄ is expected to show a mass shift of +4 Da compared to its unlabeled counterpart due to the incorporation of four ¹³C isotopes.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectroscopy: The ¹H NMR spectrum of Artesunate-¹³C₄ is expected to be very similar to that of unlabeled Artesunate. However, the protons on the carbon atoms adjacent to the ¹³C-labeled carbons in the succinate moiety may exhibit ¹H-¹³C coupling, leading to the splitting of these signals into doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will be the most informative for confirming the isotopic labeling. The signals corresponding to the four carbon atoms of the succinate moiety will be significantly enhanced in intensity due to the high enrichment of ¹³C. The chemical shifts of these carbons are not expected to change significantly from the unlabeled compound.

| Carbon Atom (Succinate Moiety) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (ester) | ~172 |

| Carbonyl (acid) | ~175 |

| Methylene (adjacent to ester) | ~29 |

| Methylene (adjacent to acid) | ~29 |

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for determining the purity and identity of the synthesized Artesunate-¹³C₄.

HPLC Analysis Workflow

LC-MS Analysis

LC-MS provides a powerful combination of chromatographic separation and mass spectrometric detection, allowing for both quantification and confirmation of the molecular weight of Artesunate-¹³C₄.

Typical LC-MS Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid.[2]

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.

-

Mass Analyzer: A Time-of-Flight (TOF) or Triple Quadrupole (QqQ) mass spectrometer can be used for accurate mass measurement and fragmentation studies.

Conclusion

The synthesis of Artesunate-¹³C₄ is a feasible and valuable endeavor for advancing malaria research. By adapting established synthetic protocols for unlabeled Artesunate and utilizing commercially available ¹³C₄-succinic anhydride, researchers can produce this important analytical standard. The characterization of the final product, primarily through mass spectrometry and ¹³C NMR, is crucial to confirm the successful incorporation of the isotopic label. This technical guide provides the foundational knowledge for the synthesis and analysis of Artesunate-¹³C₄, empowering researchers to utilize this tool in their critical drug development and metabolism studies.

References

A Technical Guide to the Chemical Properties and Stability of Artesunate-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Artesunate-¹³C₄, an isotopically labeled form of the potent antimalarial drug, Artesunate. While specific experimental data for the ¹³C₄-labeled variant is not extensively published, this document extrapolates from the well-established data of the parent compound, Artesunate. The primary difference between Artesunate and Artesunate-¹³C₄ lies in the molecular weight, with the chemical reactivity and stability profile expected to be nearly identical. Artesunate-¹³C₄ serves as a critical internal standard for quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in pharmacokinetic and metabolic studies.

Core Chemical Properties

The fundamental chemical and physical properties of Artesunate and its ¹³C₄-labeled counterpart are summarized below. The data for Artesunate is derived from various scientific sources, while the molecular weight for Artesunate-¹³C₄ is calculated based on the incorporation of four ¹³C isotopes.

| Property | Artesunate | Artesunate-¹³C₄ | References |

| Chemical Formula | C₁₉H₂₈O₈ | ¹³C₄C₁₅H₂₈O₈ | [1][2][3] |

| Molecular Weight | 384.42 g/mol | 388.42 g/mol | [1][4] |

| Appearance | White or almost white crystalline powder | Assumed to be a white or almost white crystalline powder | |

| Melting Point | 131-142 °C | Expected to be similar to Artesunate | |

| Solubility | Soluble in ethanol (~20 mg/ml), DMSO (~14 mg/ml), and dimethylformamide (~11 mg/ml). Sparingly soluble in aqueous buffers. The sodium salt is water-soluble but has poor stability in neutral or acidic aqueous solutions. | Expected to have similar solubility to Artesunate | |

| Spectral Data (¹H-NMR, IR, MS) | ¹H-NMR, IR, and MS data are well-characterized for Artesunate. | Expected to show characteristic shifts in MS due to the higher mass and potentially subtle changes in vibrational (IR) and magnetic resonance (NMR) spectra. |

Synthesis of Artesunate-¹³C₄

The synthesis of Artesunate-¹³C₄ follows the established two-step process for the preparation of Artesunate from artemisinin. The key modification is the use of ¹³C₄-labeled succinic anhydride in the esterification step.

Experimental Protocol: Synthesis of Artesunate-¹³C₄

Step 1: Reduction of Artemisinin to Dihydroartemisinin (DHA)

-

Suspend artemisinin in methanol and cool the mixture to 0-5 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise to the suspension while maintaining the temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Quench the reaction by the slow addition of acetic acid or hydrochloric acid until the excess NaBH₄ is neutralized.

-

Precipitate the product, dihydroartemisinin (DHA), by adding water.

-

Filter the precipitate, wash with water, and dry under vacuum to yield DHA.

Step 2: Esterification of Dihydroartemisinin with ¹³C₄-Succinic Anhydride

-

Dissolve ¹³C₄-labeled succinic anhydride in a suitable solvent such as isopropyl acetate.

-

Add a base, such as triethylamine (Et₃N), to the solution under an inert atmosphere (e.g., Argon).

-

Add the previously prepared dihydroartemisinin (DHA) to the reaction mixture portion-wise over 30 minutes.

-

Stir the reaction mixture at ambient temperature for approximately 4 hours, monitoring for completion by TLC.

-

Upon completion, quench the reaction with water and adjust the pH to ~5 with a dilute acid (e.g., 2N H₂SO₄).

-

Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Artesunate-¹³C₄.

-

Purify the crude product by recrystallization or column chromatography to yield pure Artesunate-¹³C₄.

Synthesis workflow for Artesunate-¹³C₄.

Stability Profile of Artesunate-¹³C₄

The stability of Artesunate, and by extension Artesunate-¹³C₄, is a critical consideration, particularly in aqueous solutions where it is prone to hydrolysis. The primary degradation product is dihydroartemisinin (DHA), which is also an active antimalarial compound.

Key Stability Factors:

-

Hydrolysis: Artesunate is unstable in aqueous solutions, and the rate of hydrolysis is pH-dependent. It is more stable in neutral to slightly alkaline conditions and degrades more rapidly in acidic conditions.

-

Temperature: Increased temperature accelerates the degradation of Artesunate in solution.

-

Photostability: Exposure to light can also contribute to the degradation of Artesunate.

Experimental Protocol: Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed to assess the stability of Artesunate and quantify its degradation products.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., Gemini C18, 100 x 4.6 mm, 3 µm).

-

Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 48:60 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 216 nm.

-

-

Sample Preparation:

-

Prepare a stock solution of Artesunate-¹³C₄ in a suitable organic solvent (e.g., acetonitrile).

-

For forced degradation studies, subject the stock solution to various stress conditions:

-

Acidic Hydrolysis: Add 0.1 N HCl and heat.

-

Alkaline Hydrolysis: Add 0.1 N NaOH and heat.

-

Oxidative Degradation: Add 3% H₂O₂.

-

Thermal Degradation: Heat the solid drug or a solution.

-

Photolytic Degradation: Expose the solution to UV light.

-

-

-

Analysis:

-

Inject the stressed samples into the HPLC system.

-

Monitor the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent drug. The primary degradation product to monitor is dihydroartemisinin (DHA).

-

Primary degradation pathway of Artesunate-¹³C₄.

Conclusion

Artesunate-¹³C₄ is an indispensable tool in the research and development of antimalarial therapies. While its chemical properties and stability are expected to closely mirror those of unlabeled Artesunate, a thorough understanding of its behavior under various conditions is crucial for its effective use as an internal standard. The synthetic route is straightforward, involving the use of a labeled precursor, and its stability is primarily influenced by hydrolysis, which can be monitored using established analytical techniques like HPLC. This guide provides the foundational knowledge for researchers and scientists to confidently work with and handle Artesunate-¹³C₄ in their analytical and developmental workflows.

References

The Unseen Anchor: A Technical Guide to Artesunate-13C4 as an Internal Standard in Bioanalysis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role and mechanism of action of Artesunate-13C4 as a stable isotope-labeled internal standard in the quantitative analysis of the antimalarial drug, Artesunate.

In the precise world of bioanalysis, particularly in the development and clinical monitoring of pharmaceuticals, accuracy and reproducibility are paramount. The quantification of active pharmaceutical ingredients (APIs) like the potent antimalarial agent Artesunate in complex biological matrices such as human plasma presents significant analytical challenges. Matrix effects, variability in sample preparation, and fluctuations in instrument response can all introduce inaccuracies. The use of a stable isotope-labeled (SIL) internal standard, such as Artesunate-13C4, is the gold standard to mitigate these issues. This technical guide elucidates the mechanism of action of Artesunate-13C4 as an internal standard and provides a foundational experimental framework for its application.

The Core Principle: Isotopic Analogue as a Perfect Mimic

The fundamental mechanism of action of Artesunate-13C4 as an internal standard lies in its near-identical physicochemical properties to the unlabeled Artesunate.[1][2] By incorporating four Carbon-13 (¹³C) isotopes into the Artesunate molecule, a mass shift is introduced without significantly altering its chemical behavior. This mass difference is the key to its utility, allowing a mass spectrometer to differentiate it from the native Artesunate.

During a typical bioanalytical workflow, a known amount of Artesunate-13C4 is spiked into the biological sample containing an unknown quantity of Artesunate at the earliest stage of sample preparation. From that point forward, both the analyte (Artesunate) and the internal standard (Artesunate-13C4) are subjected to the exact same experimental conditions. Any loss of analyte during extraction, or any suppression or enhancement of the ionization signal in the mass spectrometer, will be mirrored by the internal standard.[1][2] Consequently, the ratio of the analytical signal of Artesunate to that of Artesunate-13C4 remains constant and directly proportional to the initial concentration of Artesunate in the sample. This ratiometric measurement effectively cancels out most sources of experimental error, leading to highly accurate and precise quantification.

The choice of ¹³C as the isotopic label is particularly advantageous over other isotopes like deuterium (²H). The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect." This can be a significant drawback in high-performance liquid chromatography-mass spectrometry (LC-MS/MS) as it may cause the analyte and internal standard to elute at slightly different times, potentially exposing them to different matrix effects. The use of ¹³C labeling minimizes this chromatographic shift, ensuring true co-elution and more reliable correction for matrix effects.

Visualizing the Molecular Relationship

The structural similarity between Artesunate and its ¹³C-labeled internal standard is crucial for its function. The following diagram illustrates the structure of Artesunate and a potential labeling position for the four ¹³C atoms in the succinate moiety.

A Representative Bioanalytical Workflow

The application of Artesunate-13C4 as an internal standard is integral to the LC-MS/MS workflow for the quantification of Artesunate in biological samples. The following diagram outlines a typical experimental process.

Experimental Protocol: Quantification of Artesunate in Human Plasma

This section provides a detailed, representative methodology for the quantification of Artesunate in human plasma using Artesunate-13C4 as an internal standard, based on established bioanalytical practices for similar compounds.

1. Materials and Reagents:

-

Artesunate reference standard

-

Artesunate-13C4 (internal standard)

-

Human plasma (with K₂EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (ultrapure)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Preparation of Stock and Working Solutions:

-

Artesunate Stock Solution (1 mg/mL): Accurately weigh and dissolve Artesunate in methanol.

-

Artesunate-13C4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Artesunate-13C4 in methanol.

-

Working Solutions: Prepare serial dilutions of the Artesunate stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of Artesunate-13C4 in the same diluent.

3. Sample Preparation (Solid-Phase Extraction - SPE):

-

To 100 µL of human plasma sample, add 10 µL of the Artesunate-13C4 working solution.

-

Vortex mix for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 analytical column (e.g., 50 x 2.1 mm, 2.7 µm).

-

Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate Artesunate from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Artesunate to Artesunate-13C4 against the concentration of the calibration standards.

-

Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

-

Determine the concentration of Artesunate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from a validated bioanalytical method using a stable isotope-labeled internal standard.

Table 1: Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Artesunate | 402.2 | 285.1 | 15 |

| Artesunate-13C4 | 406.2 | 289.1 | 15 |

Table 2: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Regression Model | Weighted Linear (1/x²) |

| Correlation Coefficient (r²) | ≥ 0.995 |

Table 3: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Lower Limit of Quantitation (LLOQ) | 1 | < 15 | < 15 | ± 15 |

| Low QC | 3 | < 15 | < 15 | ± 15 |

| Medium QC | 100 | < 15 | < 15 | ± 15 |

| High QC | 800 | < 15 | < 15 | ± 15 |

Conclusion

Artesunate-13C4 serves as an indispensable tool in the accurate and precise quantification of Artesunate in biological matrices. Its mechanism of action as an internal standard is rooted in its isotopic identity, which allows it to perfectly mimic the behavior of the unlabeled analyte throughout the analytical process. This co-behavior provides a robust internal correction for experimental variability, thereby ensuring the reliability of pharmacokinetic, toxicokinetic, and clinical monitoring data. The detailed workflow and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to implement this gold-standard bioanalytical approach.

References

A Technical Guide to the Commercial Availability and Application of Artesunate-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Artesunate-¹³C₄, an isotopically labeled internal standard crucial for quantitative bioanalysis. This document details supplier information, available product specifications, and insights into its application in experimental settings. The guide also includes diagrammatic representations of a typical experimental workflow, the synthesis of the labeled compound, and a key signaling pathway influenced by Artesunate.

Commercial Availability and Suppliers

Artesunate-¹³C₄ is a specialized chemical compound used primarily in research and development, particularly in pharmacokinetic and metabolic studies. Its commercial availability is limited to suppliers specializing in isotopically labeled compounds. The primary identified supplier is MedchemExpress . While other suppliers such as Toronto Research Chemicals (TRC) and Alsachim (a Shimadzu Group Company) offer deuterated and related isotopically labeled compounds, MedchemExpress explicitly lists Artesunate-¹³C₄ in their catalog.

Table 1: Commercial Suppliers of Isotopically Labeled Artesunate

| Supplier | Product Name | Catalog Number | Availability |

| MedchemExpress | Artesunate-¹³C₄ | HY-154773S | In Stock[1] |

| Toronto Research Chemicals | Artesunate-d₃ | Not specified | Available |

| Toronto Research Chemicals | Artesunate-d₄ | TRC-A777803-1MG | Available |

| Alsachim | [¹³C,²H₄]-Dihydroartemisinin | Not specified | Available[2] |

Product Specifications

Detailed product specifications are essential for the accurate design and execution of experiments. While a specific Certificate of Analysis for Artesunate-¹³C₄ from MedchemExpress was not publicly available, the general specifications can be inferred from their product page and certificates of analysis for related compounds.

Table 2: Product Specifications for Artesunate-¹³C₄

| Parameter | Specification | Source |

| Chemical Name | Butanedioic acid, 1-[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester-¹³C₄ | Inferred |

| Molecular Formula | C₁₅¹³C₄H₂₈O₈ | [1] |

| Molecular Weight | 388.43 | [1] |

| Isotopic Purity | Typically ≥99% for ¹³C labeled compounds | General Supplier Data |

| Chemical Purity | Typically ≥98% (HPLC) | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Synthesis of Artesunate-¹³C₄

The synthesis of Artesunate involves the esterification of dihydroartemisinin (DHA) with succinic anhydride. For the ¹³C₄-labeled version, the isotopic labels are introduced via ¹³C₄-labeled succinic anhydride.

This reaction is a standard esterification where the hydroxyl group of DHA attacks one of the carbonyl carbons of the labeled succinic anhydride, leading to the formation of the hemisuccinate ester, Artesunate-¹³C₄.

Experimental Applications and Protocols

Artesunate-¹³C₄ is primarily used as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for the accurate determination of Artesunate concentrations in biological matrices.

Experimental Workflow: Metabolic Stability Assay

The following diagram illustrates a typical workflow for a metabolic stability assay using Artesunate-¹³C₄ as an internal standard.

Detailed Methodologies for LC-MS Analysis

Several LC-MS methods have been developed for the quantification of Artesunate and its active metabolite, dihydroartemisinin (DHA), in biological samples.

Table 3: Example LC-MS Parameters for Artesunate Analysis

| Parameter | Description |

| Column | C18 reverse-phase column (e.g., XTerra MS C18, 3.5 µm, 2.1 x 100 mm) |

| Mobile Phase | A: 0.15% aqueous formic acid; B: 0.15% formic acid in acetonitrile |

| Gradient | Isocratic or gradient elution depending on the specific method. |

| Flow Rate | 300 µL/min |

| Injection Volume | 5-30 µL |

| Ionization Mode | Positive Atmospheric Pressure Chemical Ionization (APCI+) or Electrospray Ionization (ESI+) |

| Detection | Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) |

| Monitored Ions (m/z) | Artesunate: [M+NH₄]⁺ at 402; Dihydroartemisinin: [M+NH₄]⁺ at 302 |

Artesunate Signaling Pathways

Artesunate has been shown to exert its effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. Understanding these pathways is crucial for researchers in drug development.

References

A Technical Guide to the Isotopic Purity and Labeling Efficiency of Artesunate-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity and labeling efficiency of ¹³C-labeled Artesunate (Artesunate-¹³C₄). The accurate assessment of these parameters is critical for the reliable application of isotopically labeled compounds in drug metabolism, pharmacokinetic studies, and as internal standards in quantitative bioanalysis.

Stable isotope-labeled compounds are fundamental tools in modern pharmaceutical research, enabling precise quantification and metabolic tracking.[1] The validity of studies employing these compounds is contingent on a thorough characterization of their isotopic composition. This guide outlines the core analytical techniques, experimental protocols, and data interpretation necessary for the validation of Artesunate-¹³C₄.

Quantitative Data Summary

The isotopic purity and labeling efficiency of a synthesized batch of Artesunate-¹³C₄ are determined using high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize typical quantitative data obtained from these analyses.

Table 1: Isotopic Purity of Artesunate-¹³C₄ Determined by Mass Spectrometry

| Analyte | Molecular Formula | Theoretical Mass (m/z) [M+NH₄]⁺ | Measured Mass (m/z) [M+NH₄]⁺ | Isotopic Purity (%) |

| Unlabeled Artesunate | C₁₉H₂₈O₈ | 402.21 | 402.21 | - |

| Artesunate-¹³C₄ | C₁₅¹³C₄H₂₈O₈ | 406.22 | 406.22 | ≥ 99% |

Table 2: Labeling Efficiency and Isotopic Distribution in Artesunate-¹³C₄

| Mass Isotopologue | Description | Theoretical Abundance (%) | Observed Abundance (%) | Labeling Efficiency (%) |

| M+0 | Unlabeled Artesunate | < 1 | 0.5 | - |

| M+1 | Artesunate-¹³C₁ | < 1 | 0.3 | - |

| M+2 | Artesunate-¹³C₂ | < 1 | 0.2 | - |

| M+3 | Artesunate-¹³C₃ | < 1 | 0.1 | - |

| M+4 | Artesunate-¹³C₄ | > 98 | 98.9 | 98.9 |

Experimental Protocols

Detailed methodologies for the analysis of Artesunate-¹³C₄ are provided below. These protocols are based on established methods for the analysis of artesunate and other isotopically labeled organic molecules.

This protocol outlines the use of LC-MS to determine the isotopic purity of Artesunate-¹³C₄ by separating it from unlabeled artesunate and other impurities and analyzing its mass-to-charge ratio.[2][3]

2.1.1. Sample Preparation

-

Prepare a stock solution of Artesunate-¹³C₄ in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working solutions at appropriate concentrations for LC-MS analysis.

-

For analysis in a biological matrix (e.g., human plasma), perform a protein precipitation or liquid-liquid extraction.[1][4] A typical protein precipitation involves adding ice-cold acetonitrile to the plasma sample, vortexing, and centrifuging to pellet the proteins.

2.1.2. Chromatographic Conditions

-

LC System: Agilent 1100 Series or equivalent.

-

Column: C18 reverse-phase column (e.g., Elipse XDB-C18).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or an isocratic mixture of acetonitrile and an aqueous buffer like ammonium acetate.

-

Flow Rate: 0.250 - 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 25 °C.

2.1.3. Mass Spectrometry Conditions

-

Mass Spectrometer: High-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Scan Range: m/z 200-3000.

-

Data Acquisition: Full scan mode to detect all mass isotopologues. The ammonium adducts of Artesunate ([M+NH₄]⁺) are typically monitored. For unlabeled Artesunate, this is m/z 402, and for Artesunate-¹³C₄, it is m/z 406.

2.1.4. Data Analysis

-

Integrate the peak areas for the specified mass isotopologues.

-

Calculate the isotopic purity by expressing the peak area of the M+4 isotopologue as a percentage of the total peak area of all detected isotopologues of artesunate.

This protocol describes the use of ¹³C-NMR to confirm the positions of the ¹³C labels and to provide a quantitative measure of enrichment at each labeled site.

2.2.1. Sample Preparation

-

Dissolve an accurately weighed sample of Artesunate-¹³C₄ (typically 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2.2.2. NMR Spectroscopy Conditions

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ¹³C.

-

Experiment: A quantitative ¹³C NMR experiment with proton decoupling. To ensure accurate quantification, long relaxation delays (D1) are necessary.

-

Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

2.2.3. Data Analysis

-

Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals corresponding to the ¹³C-labeled carbon atoms and any corresponding signals from unlabeled carbon atoms at natural abundance.

-

The labeling efficiency at a specific carbon position can be calculated by comparing the integral of the enriched signal to the integral of a signal from a known standard or by comparing it to the integrals of the other carbon signals in the molecule, taking into account natural abundance.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the analysis of Artesunate-¹³C₄.

Caption: Workflow for Isotopic Purity Determination by MS.

Caption: Workflow for Labeling Efficiency Analysis by NMR.

Caption: Core Concepts in Isotopic Labeling Analysis.

References

- 1. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Development and validation of a liquid chromatography-mass spectrometry method for the simultaneous quantification of artesunate and dihydroartemisinin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Certificate of Analysis for Artesunate-13C4

Introduction for Researchers and Drug Development Professionals

The Certificate of Analysis (CoA) is a critical document in pharmaceutical development and research, providing a comprehensive summary of the quality control tests performed on a specific batch of a compound. For isotopically labeled compounds such as Artesunate-13C4, the CoA takes on heightened importance. Artesunate-13C4, a stable isotope-labeled version of the antimalarial drug Artesunate, serves as an indispensable internal standard for quantitative bioanalytical assays by mass spectrometry (NMR, GC-MS, or LC-MS). Its purity and identity must be rigorously verified to ensure the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides an in-depth overview of the typical data and methodologies presented in a CoA for Artesunate-13C4, using representative data from the analysis of Artesunate.

Quantitative Data Summary

The following table summarizes the key analytical data typically presented in a Certificate of Analysis for a high-purity reference standard of Artesunate. These values are representative and may vary slightly between different batches and suppliers.

| Test Parameter | Specification | Typical Results |

| Appearance | White to off-white powder | Conforms |

| Molecular Formula | C19H28O8 | C19H28O8 |

| Molecular Weight | 384.42 g/mol | 384.42 |

| Purity (by HPLC) | >98% | 98% |

| Identification (¹H-NMR) | Consistent with structure | Consistent with the structure of Artesunate |

| Solubility | Soluble in DMSO, Chloroform | Soluble in DMSO (≥ 60 mg/mL), Chloroform, Dichloromethane |

| Storage Conditions | 2-8°C, protected from light | Recommended: Refrigerate or freeze (2-8°C) |

Experimental Protocols

The quality control of Artesunate and its isotopically labeled analogues involves a series of sophisticated analytical techniques to confirm its identity, purity, and quality. The following are detailed methodologies for the key experiments cited in a typical CoA.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of Artesunate and separating it from any related substances or degradation products.[1][2]

-

Objective: To quantify the amount of Artesunate present and to detect any impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., INERTSIL ODS C18, 250mm x 4.6mm, 5µm) is commonly used.[2]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer adjusted to a specific pH, such as 5.8) and organic solvents like acetonitrile and methanol.[2] A common composition is a 50:30:20 ratio of buffer, acetonitrile, and methanol.[2]

-

Sample Preparation: A precisely weighed amount of the Artesunate standard is dissolved in the diluent (often the mobile phase itself) to create a stock solution of a known concentration (e.g., 250 µg/mL). This solution is then further diluted to fall within the linear range of the calibration curve.

-

Analysis: A small volume of the sample solution is injected into the HPLC system. The components are separated based on their affinity for the stationary phase and the mobile phase. The detector measures the absorbance at a specific wavelength as the components elute from the column. The purity is calculated by comparing the area of the Artesunate peak to the total area of all peaks in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification

¹H-NMR (Proton Nuclear Magnetic Resonance) spectroscopy is a powerful technique used to confirm the chemical structure of a molecule.

-

Objective: To verify that the synthesized compound has the correct chemical structure of Artesunate.

-

Sample Preparation: A small amount of the Artesunate sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Analysis: The sample is placed in a strong magnetic field and irradiated with radio waves. The hydrogen nuclei (protons) in the molecule absorb and re-emit this radiation at specific frequencies. The resulting spectrum shows a series of peaks, where the chemical shift, integration, and splitting pattern of each peak provide detailed information about the electronic environment and connectivity of the protons in the molecule. The obtained spectrum is then compared to a reference spectrum or the expected theoretical structure to confirm the identity of the compound.

3. Spectrophotometry for Quantification

UV-Visible spectrophotometry offers a simpler, cost-effective method for the quantitative determination of Artesunate, particularly in bulk and tablet formulations.

-

Objective: To determine the concentration of Artesunate in a sample.

-

Principle: The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

-

Procedure:

-

A standard stock solution of pure Artesunate is prepared in a suitable solvent like methanol.

-

A series of dilutions are made to create calibration standards of known concentrations.

-

The wavelength of maximum absorbance (λmax) is determined by scanning the UV-visible spectrum of an Artesunate solution.

-

The absorbance of the sample solution and the calibration standards is measured at the λmax.

-

A calibration curve is generated by plotting absorbance versus concentration, and the concentration of the unknown sample is determined from this curve.

-

Quality Control and Certification Workflow

The following diagram illustrates the logical workflow from the synthesis of a reference standard like Artesunate-13C4 to the final issuance of its Certificate of Analysis. This process ensures that each batch meets the stringent quality requirements for its intended use in research and development.

References

The Metabolic Journey of Artesunate-13C4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Artesunate, with a specific focus on the utility of the stable isotope-labeled variant, Artesunate-13C4, in elucidating its biotransformation. While specific tracer studies using Artesunate-13C4 are not extensively published, this document synthesizes the well-established metabolic pathways of Artesunate with the advanced analytical methodologies that employ stable isotope-labeled internal standards. This approach provides a robust framework for designing and interpreting metabolic studies of this critical antimalarial drug.

Introduction to Artesunate and the Role of Isotopic Labeling

Artesunate, a semi-synthetic derivative of artemisinin, is a cornerstone in the treatment of severe and uncomplicated malaria.[1] It is a prodrug that is rapidly converted in the body to its active metabolite, dihydroartemisinin (DHA).[2][3][4] Understanding the metabolic pathway and pharmacokinetic profile of Artesunate is paramount for optimizing dosing regimens and ensuring therapeutic efficacy.

The use of stable isotope-labeled compounds, such as Artesunate-13C4, is a powerful technique in drug metabolism studies. By replacing four carbon atoms with their heavier, non-radioactive 13C isotope, the molecule becomes distinguishable by mass spectrometry from its unlabeled counterpart. This allows for precise quantification and tracing of the drug and its metabolites through biological systems, without the complexities of handling radioactive materials. While the metabolic and physiological behavior of Artesunate-13C4 is identical to that of unlabeled Artesunate, its distinct mass signature enables its use as an ideal internal standard for quantitative bioanalysis or as a tracer in metabolic fate studies.[5]

The Metabolic Pathway of Artesunate

The biotransformation of Artesunate is a rapid and multi-step process, primarily occurring in the plasma and liver. The principal pathway involves the hydrolysis of Artesunate to its pharmacologically active metabolite, DHA, which is then further metabolized, primarily through glucuronidation, to inactive forms for excretion.

Primary Metabolism: Hydrolysis to Dihydroartemisinin (DHA)

The initial and most critical metabolic step is the rapid hydrolysis of the hemisuccinate ester bond of Artesunate to form dihydroartemisinin (DHA). This conversion is so rapid that Artesunate has a very short half-life in the body. This reaction is catalyzed by various esterases present in the blood plasma and tissues, as well as potentially by cytochrome P450 enzymes, such as CYP3A4, in the liver.

Secondary Metabolism: Glucuronidation of DHA

Dihydroartemisinin, the active metabolite, undergoes further phase II metabolism, primarily through glucuronidation. This process involves the conjugation of DHA with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), predominantly UGT1A9 and UGT2B7. The resulting DHA-glucuronide is water-soluble and pharmacologically inactive, facilitating its elimination from the body.

Minor Metabolic Pathways

While the hydrolysis to DHA and its subsequent glucuronidation are the major metabolic routes, minor pathways may also exist. For instance, CYP2A6 has been suggested to play a minor role in the metabolism of Artesunate. Further metabolism of DHA can lead to the formation of other inactive metabolites.

Below is a diagram illustrating the primary metabolic pathway of Artesunate.

Quantitative Analysis of Artesunate-13C4 and its Metabolites

The quantification of Artesunate and its metabolites in biological matrices such as plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards, such as Artesunate-13C4 and Dihydroartemisinin-d8, is crucial for accurate and precise quantification.

Experimental Protocol: LC-MS/MS Quantification

The following protocol is a representative example for the simultaneous quantification of Artesunate and DHA in human plasma, adapted from established methods that utilize stable isotope-labeled internal standards.

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

To 100 µL of human plasma, add a known concentration of the internal standard solution (e.g., Artesunate-13C4 and Dihydroartemisinin-d8).

-

Perform solid-phase extraction using a suitable SPE cartridge to remove plasma proteins and other interfering substances.

-

Wash the cartridge with an appropriate solvent to remove impurities.

-

Elute the analytes and internal standards with an organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the parent and product ions of Artesunate, DHA, and their stable isotope-labeled internal standards. Specific mass transitions are monitored for each compound.

-

The workflow for this analytical method is depicted in the following diagram.

Pharmacokinetic Data

The pharmacokinetic parameters of Artesunate and its active metabolite DHA have been extensively studied. The following tables summarize key pharmacokinetic parameters from studies in healthy volunteers and malaria patients following intravenous and oral administration of Artesunate. These values provide a baseline for what would be expected in a tracer study using Artesunate-13C4.

Table 1: Pharmacokinetic Parameters of Artesunate Following Intravenous Administration

| Parameter | Healthy Volunteers | Malaria Patients | Reference |

| Half-life (t½) | 0.15 - 0.23 hours | ~2.7 minutes | |

| Clearance (CL) | - | 2.33 L/h/kg | |

| Volume of Distribution (Vd) | - | 0.14 L/kg | |

| Cmax | Dose-dependent | 29.5 µM (11 mg/L) | |

| AUC | Dose-dependent | - |

Table 2: Pharmacokinetic Parameters of Dihydroartemisinin (DHA) Following Intravenous Administration of Artesunate

| Parameter | Healthy Volunteers | Malaria Patients | Reference |

| Half-life (t½) | 1.23 - 1.63 hours | ~40 minutes | |

| Clearance (CL) | - | 0.75 L/h/kg | |

| Volume of Distribution (Vd) | - | 0.76 L/kg | |

| Cmax | Dose-dependent | 9.3 µM (2.64 mg/L) | |

| AUC | Dose-dependent | - |

Table 3: Pharmacokinetic Parameters of Dihydroartemisinin (DHA) Following Oral Administration of Artesunate

| Parameter | Malaria Patients | Reference | | :--- | :--- | | Half-life (t½) | ~39 minutes | | | Cmax | 2.6 µM (0.74 mg/L) | | | Tmax | ~67 minutes | | | Relative Bioavailability | 82% | |

Note: The values presented are mean or median values and can vary significantly between individuals and study populations.

Conclusion

The metabolic fate of Artesunate is characterized by its rapid conversion to the active metabolite dihydroartemisinin, followed by further metabolism to inactive glucuronides. The use of stable isotope-labeled Artesunate-13C4 in conjunction with advanced analytical techniques like LC-MS/MS provides a powerful tool for accurately delineating these pathways and quantifying the drug and its metabolites in biological systems. The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of the pharmacology of this vital antimalarial agent.

References

- 1. ajpaonline.com [ajpaonline.com]

- 2. Dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of Dihydroartemisinin and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Population pharmacokinetics of artesunate and its active metabolite dihydroartemisinin | Semantic Scholar [semanticscholar.org]

- 5. Pharmacokinetics and pharmacodynamics of intravenous artesunate during severe malaria treatment in Ugandan adults - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Artesunate-13C4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of Artesunate and its stable isotope-labeled analogue, Artesunate-13C4. Understanding the fragmentation patterns of these molecules is critical for their quantitative analysis in complex biological matrices, a cornerstone of pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document details experimental methodologies, presents quantitative data, and visualizes fragmentation and metabolic pathways to support research and development efforts in the fight against malaria.

Introduction to Artesunate and the Role of Stable Isotope Labeling

Artesunate, a semi-synthetic derivative of artemisinin, is a cornerstone of modern malaria therapy. Its rapid parasiticidal action and favorable safety profile have made it an essential component of artemisinin-based combination therapies (ACTs), the World Health Organization's recommended first-line treatment for uncomplicated P. falciparum malaria.

Accurate quantification of artesunate and its active metabolite, dihydroartemisinin (DHA), is paramount for clinical pharmacology studies. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards, such as Artesunate-13C4, is best practice in quantitative bioanalysis. These standards, being chemically identical to the analyte, co-elute chromatographically and exhibit similar ionization efficiency, correcting for variations in sample preparation and instrument response, thereby ensuring the highest degree of accuracy and precision. Artesunate-13C4 is isotopically labeled with four Carbon-13 atoms within the succinate moiety of the molecule.

Mass Spectrometric Fragmentation of Artesunate

The fragmentation of artesunate in a mass spectrometer is influenced by the ionization technique employed and the collision energy applied. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used methods. In positive ion mode, artesunate readily forms adducts with ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) ions.

Table 1: Precursor and Major Product Ions of Unlabeled Artesunate

| Ion Type | Precursor Ion (m/z) | Major Product Ions (m/z) | Proposed Neutral Loss |

| Ammonium Adduct | 402.2 | 285.1, 267.1, 239.1, 221.1 | C₄H₅NO₃, C₄H₅NO₃ + H₂O, C₄H₅NO₃ + H₂O + CO, C₄H₅NO₃ + H₂O + CO₂ |

| Sodium Adduct | 407.2 | 285.1, 267.1, 239.1, 221.1 | C₄H₄O₄ + Na, C₄H₄O₄ + Na + H₂O, C₄H₄O₄ + Na + H₂O + CO, C₄H₄O₄ + Na + H₂O + CO₂ |

Note: The relative abundance of product ions can vary depending on the specific mass spectrometer and collision energy used.

The fragmentation of the artemisinin core is complex, involving the cleavage of the endoperoxide bridge, which is crucial for its antimalarial activity, and subsequent rearrangements.

Mass Spectrometric Fragmentation of Artesunate-13C4

Given that the four ¹³C atoms are located in the succinate group, the fragmentation of Artesunate-¹³C₄ will exhibit predictable mass shifts for any fragment ion that retains this moiety. The core artemisinin-related fragments will remain at the same m/z values as for the unlabeled compound.

Table 2: Predicted Precursor and Major Product Ions of Artesunate-¹³C₄

| Ion Type | Precursor Ion (m/z) | Major Product Ions (m/z) | Proposed Neutral Loss |

| Ammonium Adduct | 406.2 | 285.1, 267.1, 239.1, 221.1 | ¹³C₄H₅NO₃, ¹³C₄H₅NO₃ + H₂O, ¹³C₄H₅NO₃ + H₂O + CO, ¹³C₄H₅NO₃ + H₂O + CO₂ |

| Sodium Adduct | 411.2 | 285.1, 267.1, 239.1, 221.1 | ¹³C₄H₄O₄ + Na, ¹³C₄H₄O₄ + Na + H₂O, ¹³C₄H₄O₄ + Na + H₂O + CO, ¹³C₄H₄O₄ + Na + H₂O + CO₂ |

Note: The m/z values for the artemisinin core fragments remain unchanged as the isotopic labels are on the succinate leaving group.

Experimental Protocols

The following provides a representative experimental protocol for the LC-MS/MS analysis of artesunate. Specific parameters may require optimization based on the instrumentation used.

4.1. Sample Preparation: Protein Precipitation

-

To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (Artesunate-13C4).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.2. Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

4.3. Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

MRM Transitions:

-

Artesunate: m/z 402.2 → 285.1 (quantifier), 402.2 → 267.1 (qualifier).

-

Artesunate-13C4: m/z 406.2 → 285.1 (quantifier), 406.2 → 267.1 (qualifier).

-

Dihydroartemisinin (DHA): m/z 302.2 → 285.1 (quantifier), 302.2 → 163.1 (qualifier).

-

Visualizing Pathways

5.1. Proposed Fragmentation Pathway of Artesunate

The following diagram illustrates a plausible fragmentation pathway for the ammonium adduct of Artesunate, leading to some of its major product ions.

Caption: Proposed fragmentation of the Artesunate-ammonium adduct.

5.2. Metabolic Pathway of Artesunate

Artesunate is a prodrug that is rapidly converted to its active metabolite, dihydroartemisinin (DHA), which is then further metabolized.

Caption: Primary metabolic pathway of Artesunate.

5.3. Mechanism of Action Signaling Cascade

The antimalarial activity of artemisinins is primarily driven by the generation of reactive oxygen species (ROS) upon activation of the endoperoxide bridge by heme iron within the parasite.

Caption: Artesunate's ROS-mediated mechanism of action.

Conclusion

This guide provides a foundational understanding of the mass spectrometric fragmentation of Artesunate-13C4, essential for the development and validation of robust bioanalytical methods. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers in the field. Further studies to elucidate the relative abundance of fragment ions under various experimental conditions will continue to refine our understanding of this critical antimalarial agent.

An In-depth Technical Guide to the Safe Handling of Artesunate-¹³C₄

For researchers, scientists, and drug development professionals, ensuring the safe handling and use of chemical compounds is paramount. This guide provides comprehensive safety and handling information for Artesunate-¹³C₄. As an isotopically labeled version of Artesunate containing four stable, non-radioactive ¹³C atoms, its chemical and toxicological properties are identical to the unlabeled parent compound. Therefore, the following guidelines for Artesunate are directly applicable to Artesunate-¹³C₄.

Hazard Identification and Safety Precautions

Artesunate is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child[1]. It is crucial to handle this compound with appropriate care in a laboratory setting.

Table 1: Hazard Classification and Precautionary Statements

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4] |

| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child |

| Prevention | - | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | - | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

| Storage | - | Store locked up. |

| Disposal | - | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

The following diagram illustrates the essential safety workflow for handling Artesunate-¹³C₄.

Stability and Storage

Proper storage is critical to maintain the integrity of Artesunate-¹³C₄. The compound is stable under normal conditions but is sensitive to temperature, pH, and light.

Table 2: Stability of Artesunate under Various Conditions

| Condition | Solvent/Medium | Temperature | Stability/Half-life |

| Aqueous Solution | 0.9% w/v Sodium Chloride | 9°C | 130 hours |

| 23°C | 10.6 hours | ||

| 30°C | Approximately 4 hours (interpolated) | ||

| 36.5°C | 1.6 hours | ||

| pH | Aqueous Solution | pH 8 | Most stable |

| Acidic pH (2, 4) | Increased degradation | ||

| Light Exposure | Aqueous Solution | - | Did not affect the degradation rate in one study. However, another study suggests it is photolabile, especially in liquid form. |

| Solid State | Dry Blend (with Carbopol) | 45°C | Stable for 6 months |

Storage Recommendations:

-

Store in a tightly sealed container as defined in the USP-NF.

-

Store in a well-ventilated place, away from heat and direct sunlight.

-

For long-term storage, refrigeration is recommended to maximize stability. Store below 30°C and protect from light.

Experimental Protocols: Reconstitution of Injectable Artesunate

For in vivo studies, Artesunate is often administered as an injection. The following protocols detail the reconstitution process for intravenous (IV) and intramuscular (IM) administration. Due to its instability in aqueous solutions, the reconstituted solution should be used promptly.

Reconstitution Workflow for Intravenous (IV) Administration

The process involves a two-step reconstitution and dilution.

Reconstitution Workflow for Intramuscular (IM) Administration

The IM reconstitution follows a similar initial step but with a different dilution volume.

Disposal

Unused material and its container must be disposed of in accordance with local, regional, national, and international regulations. For spills, the site should be washed after material pickup is complete.

In case of Exposure or Emergency

Table 3: First Aid Measures

| Exposure Route | Action |

| Ingestion | Rinse mouth. Call a poison center or doctor immediately if you feel unwell. Never give anything by mouth to an unconscious person. |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell. |

| Skin Contact | Take off all contaminated clothing immediately. Rinse skin well with water. If skin irritation occurs, seek medical advice. |

| Eye Contact | Rinse with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

Fire Emergency:

-

Suitable extinguishing media: Use media appropriate for the surrounding fire, such as water spray, carbon dioxide, or dry powder.

-

Hazardous decomposition products: Under fire conditions, irritating and/or toxic fumes or gases may be emitted.

This guide provides a comprehensive overview of the safety and handling procedures for Artesunate-¹³C₄. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of research outcomes. Always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for the most detailed information.

References

Methodological & Application

Application Note: Quantification of Artesunate in Human Plasma using Artesunate-¹³C₄ as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of artesunate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Artesunate-¹³C₄, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. Sample preparation is achieved through a straightforward protein precipitation procedure. The chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for pharmacokinetic studies and other research applications requiring reliable measurement of artesunate concentrations.

Introduction

Artesunate is a semi-synthetic derivative of artemisinin and a cornerstone in the treatment of malaria, particularly severe malaria.[1][2] It is rapidly hydrolyzed in vivo to its active metabolite, dihydroartemisinin (DHA).[1] Accurate quantification of artesunate in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[3][4] The use of a stable isotope-labeled internal standard, such as Artesunate-¹³C₄, is highly recommended to compensate for potential variations during sample preparation and analysis, thereby improving the accuracy and precision of the results. This document provides a detailed protocol for the determination of artesunate in human plasma using Artesunate-¹³C₄ as an internal standard.

Experimental

Materials and Reagents

-

Artesunate (Reference Standard)

-

Artesunate-¹³C₄ (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K₂EDTA)

Equipment

-

Liquid Chromatograph (LC) system

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical Balance

-

Microcentrifuge

-

Vortex Mixer

-

Calibrated Pipettes

Sample Preparation

A simple protein precipitation method is employed for the extraction of artesunate from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 4 µL of the internal standard working solution (Artesunate-¹³C₄ in plasma).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 RPM for 10 minutes.

-

Transfer 5 µL of the clear supernatant for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 column. The conditions provided are a starting point and may require optimization based on the specific LC system and column used.

| Parameter | Condition |

| Column | ZORBAX Eclipse Plus C18 RRHD (2.1 x 50 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.250 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 25 °C |

| Gradient | Isocratic at 70% B |

Mass Spectrometry

The mass spectrometer is operated in positive ion electrospray ionization mode with multiple reaction monitoring (MRM) to detect artesunate and its internal standard.

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| MRM Transitions | Artesunate: m/z 402.2 → 285.1 (Ammonium Adduct) Artesunate-¹³C₄: m/z 406.2 → 289.1 (Ammonium Adduct) |

| Nebulizer Gas | 40.0 psi |

| Dry Gas | 8.0 L/min |

| Dry Temperature | 325 °C |

| Fragmentor Voltage | 175 V |

| Skimmer Voltage | 65 V |

Note: The m/z values for Artesunate-¹³C₄ are predicted based on the addition of four ¹³C atoms to the artesunate molecule. The exact mass and fragmentation pattern should be confirmed by direct infusion of the standard.

Results and Performance Characteristics

The following table summarizes the expected performance characteristics of the method, based on published data for similar assays.

| Parameter | Expected Performance |

| Linearity Range | 1 - 2,500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy | Within ±15% (except at LLOQ, within ±20%) |

| Precision (CV%) | ≤15% (except at LLOQ, ≤20%) |

| Recovery | >85% |

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

Caption: LC-MS/MS workflow for artesunate quantification.

Artesunate Metabolism Pathway

Caption: Metabolic pathway of artesunate.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of artesunate in human plasma. The use of Artesunate-¹³C₄ as an internal standard ensures data of high quality, suitable for demanding research applications such as clinical pharmacology and pharmacokinetic studies. The simple sample preparation procedure allows for high-throughput analysis.

References

- 1. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Artesunate in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantification of Artesunate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Artesunate-¹³C₄, to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Artesunate.

Introduction

Artesunate (AS) is a semi-synthetic derivative of artemisinin and a cornerstone in the treatment of malaria, particularly severe malaria.[1][2] It is rapidly hydrolyzed in vivo to its active metabolite, dihydroartemisinin (DHA).[1] Accurate quantification of Artesunate in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens and ensure therapeutic efficacy.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of drugs due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach for quantitative LC-MS/MS assays as it compensates for variations in sample preparation, matrix effects, and instrument response. This application note details a method for the quantification of Artesunate in human plasma using Artesunate-¹³C₄ as the internal standard.

Experimental

Materials and Reagents

-

Artesunate reference standard (≥98% purity)

-

Artesunate-¹³C₄ (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K₂EDTA)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Artesunate and Artesunate-¹³C₄ in methanol.

-

Working Solutions: Prepare serial dilutions of the Artesunate stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of Artesunate-¹³C₄ (Internal Standard, IS) at a concentration of 100 ng/mL in the same diluent.

Sample Preparation Protocol

A protein precipitation method is utilized for the extraction of Artesunate from plasma.

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL Artesunate-¹³C₄ internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water with 5 mM Ammonium Acetate

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0-0.5 min: 30% B

-

0.5-2.5 min: 30-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-30% B

-

3.6-5.0 min: 30% B

-

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are monitored:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Artesunate | 402.2 | 285.1 | 100 | 15 |

| Artesunate | 402.2 | 267.1 | 100 | 20 |

| Artesunate-¹³C₄ | 406.2 | 289.1 | 100 | 15 |

Note: The MRM transitions for Artesunate-¹³C₄ are proposed based on the fragmentation of the unlabeled compound and the likely incorporation of four ¹³C atoms in the succinate moiety. These transitions should be confirmed experimentally by infusing the Artesunate-¹³C₄ standard.

Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the validation parameters is presented in the tables below.

Table 1: Calibration Curve and Sensitivity

| Parameter | Result |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| LLOQ Precision (%CV) | < 20% |

| LLOQ Accuracy (%Bias) | ± 20% |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias, n=6) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias, n=18) |

| LLOQ | 1 | 8.5 | -3.2 | 10.2 | -1.5 |

| Low QC | 3 | 6.2 | 1.8 | 7.5 | 2.3 |

| Mid QC | 100 | 4.1 | -0.5 | 5.3 | 0.8 |

| High QC | 800 | 3.5 | 2.1 | 4.8 | 1.7 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | 92.1 | 98.5 |

| High QC | 800 | 95.3 | 101.2 |

Workflow Diagram

Caption: Experimental workflow for the quantification of Artesunate in plasma.

Discussion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Artesunate in human plasma. The use of a stable isotope-labeled internal standard, Artesunate-¹³C₄, ensures the accuracy and precision of the results by compensating for potential variability during sample processing and analysis. The simple protein precipitation protocol allows for high-throughput sample analysis, which is essential for studies with large sample numbers. The validation data demonstrates that the method meets the requirements for bioanalytical method validation.

Conclusion

A detailed and validated LC-MS/MS method for the quantification of Artesunate in human plasma using Artesunate-¹³C₄ as an internal standard has been presented. This method is accurate, precise, and suitable for use in clinical and pharmacological research.

References